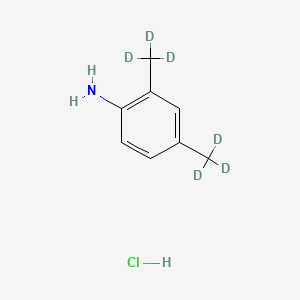

2,4-Dimethyl-D6-aniline hcl

Beschreibung

BenchChem offers high-quality 2,4-Dimethyl-D6-aniline hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-D6-aniline hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H12ClN |

|---|---|

Molekulargewicht |

163.68 g/mol |

IUPAC-Name |

2,4-bis(trideuteriomethyl)aniline;hydrochloride |

InChI |

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H/i1D3,2D3; |

InChI-Schlüssel |

HFXISSJBRAPVLG-TXHXQZCNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H].Cl |

Kanonische SMILES |

CC1=CC(=C(C=C1)N)C.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: 2,4-Dimethyl-D6-aniline HCl

Advanced Applications in DMPK, Bioanalysis, and Metabolic Profiling

Executive Summary

2,4-Dimethyl-D6-aniline Hydrochloride (CAS: 1219805-38-5) is the stable, isotopically labeled analog of 2,4-xylidine.[1][2] Characterized by the hexadeuteration of its two methyl groups (

Part 1: Chemical Identity & Physicochemical Profile[3][4]

The hydrochloride salt form enhances water solubility and stability compared to the light-sensitive free base. The deuteration pattern is specific to the alkyl side chains, leaving the aromatic ring protons as protium (

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2,4-Dimethyl-D6-aniline Hydrochloride |

| Synonyms | 2,4-Xylidine-d6 HCl; 2,4-bis(trideuteriomethyl)aniline HCl |

| CAS Number (Salt) | 1219805-38-5 |

| CAS Number (Free Base) | 1071170-27-8 |

| Molecular Formula | |

| Molecular Weight | 163.68 g/mol (Salt); 127.22 g/mol (Free Base) |

| Isotopic Purity | |

| Solubility | Soluble in Water, Methanol, DMSO |

| pKa (Conjugate Acid) | ~4.8 (Extrapolated from non-deuterated xylidine) |

| Storage | Hygroscopic; Store at -20°C; Protect from light |

Part 2: Isotopic Pharmacology & Kinetic Isotope Effect (KIE)

In drug metabolism, the methyl groups of 2,4-dimethylaniline are primary sites for benzylic hydroxylation mediated by CYP450 isoforms (primarily CYP2E1 and CYP1A2).

-

Mechanistic Insight: The carbon-deuterium (

) bond is significantly stronger than the carbon-hydrogen ( -

Primary KIE: When 2,4-Dimethyl-D6-aniline is used as a substrate (rather than an IS), the rate of benzylic oxidation is significantly reduced (

). This "metabolic switching" forces the enzyme to process the molecule via alternative pathways, such as N-hydroxylation , which is the toxification pathway responsible for methemoglobinemia.

Visualization 1: Metabolic Switching & Deuterium Placement

Figure 1: Deuteration of the methyl groups suppresses benzylic oxidation via the Primary Kinetic Isotope Effect, potentially shunting metabolism toward N-oxidation.

Part 3: Analytical Application (LC-MS/MS Protocol)

The most common application of 2,4-Dimethyl-D6-aniline HCl is as an Internal Standard (IS) for the quantification of amitraz metabolites in biological matrices. The +6 Da mass shift prevents "cross-talk" (isotopic overlap) with the analyte.

Protocol: High-Sensitivity Quantification in Plasma

Objective: Quantify 2,4-dimethylaniline (2,4-DMA) in rat plasma using 2,4-DMA-D6 as the IS.

1. Stock Solution Preparation:

-

Master Stock: Dissolve 1.64 mg of 2,4-Dimethyl-D6-aniline HCl in 10 mL Methanol to yield a 100 µg/mL (free base equivalent) solution.

-

Working IS Solution: Dilute Master Stock to 500 ng/mL in 50:50 Acetonitrile:Water.

2. Sample Extraction (Protein Precipitation):

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of Working IS Solution (Final conc. 100 ng/mL).

-

Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

-

Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

3. LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: ESI Positive Mode.

Table 2: MRM Transitions

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| 2,4-Dimethylaniline | 122.1 | 107.1 | 20 |

| 2,4-Dimethyl-D6-aniline (IS) | 128.1 | 110.1 | 20 |

Note: The transition 128.1

Visualization 2: LC-MS/MS Workflow Logic

Figure 2: Self-validating workflow. Any matrix effect (ion suppression) affects both the Analyte and the D6-IS equally, ensuring accurate quantitation.

Part 4: Handling & Safety

-

Stability: The HCl salt is prone to hygroscopicity. Weighing should be performed quickly in a humidity-controlled environment.

-

Light Sensitivity: Anilines oxidize to dark-colored azo compounds upon light exposure. Store solid material in amber vials wrapped in foil.

-

Toxicity: Like the parent xylidine, the D6 variant is a potential carcinogen and methemoglobinemia inducer. Handle inside a fume hood.

References

-

LGC Standards. (2025). 2,4-Dimethyl-d6-aniline HCl Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7250, 2,4-Dimethylaniline (Parent Compound). Retrieved from

-

Guengerich, F. P. (2001).[3] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from

-

Shao, L., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from

-

CDN Isotopes. (2025). 2,4-Dimethyl-d6-aniline Specification Sheet. Retrieved from

Sources

Synthesis and isotopic purity of 2,4-Dimethyl-D6-aniline hcl

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 2,4-Dimethyl-D6-aniline HCl

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and analytical characterization of 2,4-Dimethyl-D6-aniline hydrochloride. The focus is on providing not just a protocol, but a foundational understanding of the principles behind the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Utility of Deuterated Aromatic Amines

2,4-Dimethylaniline, a member of the xylidine isomers, serves as a crucial building block in the synthesis of various dyes, pigments, and pharmaceutical agents. The incorporation of deuterium, the stable heavy isotope of hydrogen, into this molecule offers significant advantages, particularly in analytical and metabolic studies. Deuterated compounds, such as 2,4-Dimethyl-D6-aniline, are invaluable as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) due to their chemical similarity to the analyte but distinct mass.[1][2] Furthermore, strategic deuteration can alter the metabolic profile of a drug, a concept known as the "deuterium effect," potentially improving its pharmacokinetic properties by slowing down metabolic pathways involving carbon-hydrogen bond cleavage.[1][3]

This document details a robust and efficient method for the synthesis of 2,4-Dimethyl-D6-aniline HCl, focusing on the deuteration of the two methyl groups. It provides a step-by-step protocol and delves into the critical analytical techniques required to validate the isotopic purity and structural integrity of the final product.

Synthetic Strategy: The Rationale for Direct Hydrogen-Deuterium Exchange

Several methodologies exist for the incorporation of deuterium into organic molecules, including synthesis from pre-deuterated starting materials and metal-catalyzed exchange reactions.[4][][6] However, for the perdeuteration of the methyl groups on an aromatic ring, direct acid-catalyzed hydrogen-deuterium (H/D) exchange presents a highly efficient and atom-economical approach.

The chosen method involves heating 2,4-dimethylaniline as its hydrochloride salt in a highly acidic deuterium oxide (D₂O) medium. This strategy is underpinned by several key principles:

-

Acid Catalysis: The reaction proceeds via an electrophilic aromatic substitution-like mechanism for ring protons and a related mechanism for the benzylic protons of the methyl groups.[7][8] A strong acidic environment (low pD) is crucial for facilitating the exchange.[9]

-

Deuterium Source: Deuterium oxide (D₂O) serves as a vast and readily available reservoir of deuterium atoms, driving the equilibrium towards the deuterated product.[3]

-

Temperature: Elevated temperatures (e.g., 250°C) provide the necessary activation energy to achieve perdeuteration, encompassing both the aromatic ring and the typically less reactive methyl group protons.[9] While this guide focuses on methyl group deuteration (D6), this method can achieve near-complete deuteration of the entire molecule.

-

Substrate Form: Using the amine as its hydrochloride salt increases its solubility in the aqueous D₂O medium and ensures the presence of a strong acid (DCl) to catalyze the exchange.

This direct exchange method is often more cost-effective and straightforward than multi-step syntheses that rely on expensive deuterated precursors like deuterated methyl iodide.

Experimental Protocol: From Synthesis to Salt Formation

This section provides a detailed, three-part methodology for the preparation of high-purity 2,4-Dimethyl-D6-aniline HCl.

Part A: Synthesis via H/D Exchange

The core of the synthesis is the high-temperature, acid-catalyzed exchange reaction.

Table 1: Reagents for H/D Exchange

| Reagent | Quantity | Moles (approx.) | Purpose |

| 2,4-Dimethylaniline | 10.0 g | 0.0825 mol | Starting Material |

| Deuterium Oxide (D₂O, 99.8%) | 50 mL | 2.78 mol | Deuterium Source & Solvent |

| Deuterium Chloride (DCl, 35% in D₂O) | 5 mL | - | Catalyst |

Step-by-Step Procedure:

-

Salt Formation (in situ): In a heavy-walled glass pressure vessel or a stainless-steel autoclave equipped with a glass liner, combine 10.0 g of 2,4-dimethylaniline and 50 mL of D₂O.

-

Acidification: Carefully add 5 mL of DCl solution to the mixture. This will form the 2,4-dimethylaniline-deuterochloride salt in situ and establish a low pD environment.[9]

-

Reaction: Securely seal the reaction vessel. Place the vessel in a heating mantle or oven and heat to 250°C for 48 hours. The high temperature is critical for achieving complete deuteration of the methyl groups.[9]

-

Cooling & Neutralization: Allow the vessel to cool completely to room temperature. Carefully open the vessel in a well-ventilated fume hood. The resulting mixture is then neutralized by the slow addition of a concentrated sodium deuteroxide (NaOD) solution in D₂O until the pD is basic. This liberates the free deuterated amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-Dimethyl-D6-aniline.

Part B: Purification of the Free Amine

Purification is critical to remove any non-deuterated or partially deuterated species and other chemical impurities.

Step-by-Step Procedure:

-

Chromatography: Purify the crude product using column chromatography on silica gel.[10]

-

Rationale: This step separates the desired deuterated aniline from potential non-polar impurities and baseline materials. The polarity of the eluent should be carefully chosen (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation.

-

-

Fraction Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to use anhydrous solvents and dry glassware to prevent any potential H/D back-exchange, although C-D bonds on methyl groups are generally stable under these conditions.[10]

Part C: Hydrochloride Salt Formation

Converting the purified free amine to its hydrochloride salt enhances its stability, simplifies handling as a crystalline solid, and improves its water solubility.[11][12]

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified 2,4-Dimethyl-D6-aniline in a minimal amount of anhydrous diethyl ether.

-

Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in anhydrous diethyl ether dropwise.[11] The hydrochloride salt will precipitate out of the solution.[12]

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the final product under high vacuum to a constant weight.[10]

Caption: Overall workflow for the synthesis and analysis of 2,4-Dimethyl-D6-aniline HCl.

Isotopic Purity and Structural Characterization

Confirming the isotopic purity and structural integrity is arguably the most critical step in the synthesis of a deuterated compound. It requires a combination of high-resolution analytical techniques.[13][14]

Defining Isotopic Purity

It's important to distinguish between two key terms:[15]

-

Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position.

-

Isotopic Purity (or Species Abundance): Refers to the percentage of molecules that have the desired total number of deuterium atoms (in this case, six).

For a compound to be effective as an internal standard, both high chemical purity (>99%) and high isotopic purity are required.[2]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the primary technique for determining isotopic purity.[10][16]

-

Principle: By analyzing the relative abundance of the H/D isotopologue ions, one can quantify the distribution of molecules with different numbers of deuterium atoms (from D0 to D6).[16] The high resolution allows for the clear separation of these closely spaced isotopic peaks.

-

Procedure: A solution of the final product is analyzed by ESI-HRMS. The resulting spectrum will show a cluster of peaks corresponding to the protonated molecule [M+H]⁺. The peak for the fully deuterated species (D6) will be the most abundant, with smaller peaks corresponding to D5, D4, etc.

-

Calculation: The isotopic purity is calculated by dividing the intensity of the desired D6 peak by the sum of intensities of all isotopologue peaks (D0 through D6).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the location of the deuterium labels and assessing the overall chemical purity.[10][14]

-

¹H NMR: In the proton NMR spectrum of a successfully deuterated sample, the signals corresponding to the methyl protons (typically a singlet around 2.2 ppm) should be almost entirely absent. The degree of signal reduction provides a semi-quantitative measure of deuteration at those specific sites.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum should show a signal in the region corresponding to the methyl groups, confirming that deuterium has been incorporated at the desired positions.

-

¹³C NMR: Carbon NMR can also be used for confirmation. The carbon signals of the deuterated methyl groups will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated analog.

Table 2: Example Analytical Data for 2,4-Dimethyl-D6-aniline HCl

| Analysis Type | Parameter | Result | Interpretation |

| HR-MS | Isotopologue | Relative Abundance | Isotopic Purity: 98.5% |

| D6 ([C₈H₅D₆N+H]⁺) | 98.5% | ||

| D5 ([C₈H₆D₅N+H]⁺) | 1.2% | ||

| D4 ([C₈H₇D₄N+H]⁺) | 0.3% | ||

| ¹H NMR | Methyl Proton Signal | >99% reduction | Confirms successful deuteration at methyl positions. |

| Aromatic Proton Signals | Present and sharp | Confirms the integrity of the aromatic ring. | |

| Chemical Purity | HPLC-UV | >99.5% | High chemical purity with no significant impurities. |

Caption: Analytical workflow for the validation of isotopic purity and structure.

Conclusion

The synthesis of 2,4-Dimethyl-D6-aniline HCl via direct acid-catalyzed hydrogen-deuterium exchange is a robust and efficient method for producing this valuable isotopically labeled compound. The success of the synthesis is critically dependent on achieving the required reaction conditions of high temperature and strong acidity. Rigorous purification and subsequent conversion to the stable hydrochloride salt are essential for obtaining a high-quality final product. Finally, a multi-technique analytical approach, combining high-resolution mass spectrometry and NMR spectroscopy, is indispensable for unequivocally confirming both the high isotopic purity and the correct structural integrity of the target molecule, ensuring its reliability for demanding applications in research and drug development.

References

-

Amine and HCl - salt formation reaction. YouTube. [Link]

-

Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Frischkorn, C. G. R., et al. (1978). Preparation of deuterated toluidines and xylidines. Journal of Labelled Compounds and Radiopharmaceuticals, 14(4), 507-513. [Link]

-

Why do amines dissolve in hydrochloric acid? Quora. [Link]

-

Jones, J. R., et al. (2019). Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. Journal of Labeled Compounds and Radiopharmaceuticals, 62(11), 721-727. [Link]

-

Reactions of amines. Lumen Learning - Organic Chemistry II. [Link]

-

Li, H., et al. (2024). Highly Chemoselective Synthesis of α,α-Dideuterio Amines by the Reductive Deuteration of Thioamides Using Mild SmI2-D2O. Organic Letters, 26, 9120-9125. [Link]

-

Lecomte, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(33), 11157-11165. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Efficient Continuous-Flow H–D Exchange Reaction of Aromatic Nuclei in D2O/2-PrOH Mixed Solvent in Catalyst Cartridge Packed with Platinum on Carbon Beads. ResearchGate. [Link]

-

Synthesis of selectively α-deuterated amines. ResearchGate. [Link]

-

Mamusa, M., et al. (2020). The unique catalytic role of water in aromatic C–H activation at neutral pH: a combined NMR and DFT study of polyphenolic compounds. RSC Advances, 10(45), 26947-26955. [Link]

-

Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. [Link]

-

Deuterated Chloroform. CK Gas. [Link]

-

A metal-organic framework compound as a filter for deuterium and tritium. Max-Planck-Gesellschaft. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Cambrex. [Link]

-

Deuterated - Solvents, Reagents & Accessories. Chromservis. [Link]

-

Cas 870284-63-2, deuterated 4,4'-methylene-di-2,6-xylidine. LookChem. [Link]

-

Wang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

Kumar, P., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(1), 28-36. [Link]

-

2,4-dimethylquinoline. Organic Syntheses Procedure. [Link]

-

Li, Y., et al. (2012). 2,4-dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1392. [Link]

-

Dimethylaniline : Synthesis. YouTube. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The unique catalytic role of water in aromatic C–H activation at neutral pH: a combined NMR and DFT study of polyphenolic compounds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02826F [pubs.rsc.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. isotope.com [isotope.com]

- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial suppliers of 2,4-Dimethyl-D6-aniline hcl

An In-depth Technical Guide to the Commercial Sourcing and Application of 2,4-Dimethyl-D6-aniline HCl for Advanced Analytical Applications

Foreword: Beyond the Catalog Number

In the realm of quantitative bioanalysis, particularly in regulated environments supporting drug development, the internal standard is not merely a reagent; it is the anchor of analytical accuracy. The selection of a stable isotope-labeled internal standard (SIL-IS) like 2,4-Dimethyl-D6-aniline HCl is a critical decision that reverberates through every stage of data generation. This guide moves beyond a simple list of suppliers to provide the technical context, quality considerations, and practical workflows necessary to source and implement this crucial reagent with confidence. We will explore the scientific rationale behind its use, the key quality attributes to demand from a supplier, and a robust protocol for its qualification in your laboratory.

Chapter 1: The Foundational Role of SIL-IS in Quantitative Mass Spectrometry

At its core, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a comparative technique. We measure the response of an analyte of interest relative to the response of a known quantity of a co-introduced internal standard. The ideal internal standard behaves as a chemical doppelgänger to the analyte, experiencing identical fates during sample extraction, chromatography, and ionization.[1]

Deuterated standards, such as 2,4-Dimethyl-D6-aniline HCl, are the gold standard for this purpose.[2] The substitution of six hydrogen atoms on the methyl groups with deuterium results in a compound with a 6 Dalton mass shift. This mass difference makes it easily distinguishable from the unlabeled analyte by the mass spectrometer, yet it is chemically and physically almost identical. This near-perfect analogy allows the SIL-IS to compensate for a host of experimental variabilities, most notably:

-

Physical loss during sample preparation: Incomplete recovery during liquid-liquid or solid-phase extraction affects both the analyte and the SIL-IS equally.

-

Variability in injection volume: Minor differences in the amount of sample injected into the LC-MS system are normalized.

-

Matrix Effects: Co-eluting components from complex biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL-IS has virtually the same retention time and ionization characteristics, it experiences the same degree of suppression or enhancement, ensuring the ratio of analyte-to-IS remains constant and accurate.[2]

The following diagram illustrates this fundamental principle.

Caption: The role of a SIL-IS in mitigating matrix effects.

Chapter 2: Critical Quality Attributes of 2,4-Dimethyl-D6-aniline HCl

When sourcing a SIL-IS, the Certificate of Analysis (CoA) is your most important document. It provides the objective evidence needed to qualify a supplier and a specific lot of material. Two parameters are paramount:

-

Isotopic Purity (or Deuterium Enrichment): This value, typically expressed as "atom % D," quantifies the percentage of the compound that is fully deuterated. A high isotopic purity (e.g., >99 atom % D) is crucial.[3] Lower enrichment means a higher relative abundance of partially deuterated or unlabeled species. This can lead to "crosstalk," where the signal from the internal standard contributes to the signal of the analyte, artificially inflating the analyte's measured concentration, especially at the lower limit of quantification (LLOQ).

-

Chemical Purity: This measures the presence of any impurities other than isotopic variants. High chemical purity (e.g., >98%) ensures that you are not introducing contaminants that could interfere with the assay, cause ion suppression, or degrade over time.[3]

Trustworthy suppliers will provide a detailed CoA with every lot, clearly stating these purity values, along with the compound's identity confirmed by techniques like NMR and Mass Spectrometry, and recommended storage conditions.

Chapter 3: Commercial Supplier Landscape

Several reputable suppliers specialize in the synthesis of high-purity stable isotope-labeled compounds for research and pharmaceutical applications. The following table summarizes key suppliers of 2,4-Dimethyl-D6-aniline HCl and related compounds based on publicly available data.

| Supplier | Product Name | CAS Number | Stated Purity/Specifications | Notes |

| LGC / Toronto Research Chemicals (TRC) | 2,4-Dimethyl-d6-aniline HCl | 1219805-38-5 | 99 atom % D, min 98% Chemical Purity.[3][4] | A leading supplier of complex organic chemicals and reference standards.[5] |

| CDN Isotopes | 2,4-Dimethyl-d6-aniline | (Not specified for HCl salt) | High-quality deuterated compounds.[6] | Distributed through major retailers like Fisher Scientific. |

| Clearsynth | Aniline Stable Isotopes | (Various) | Offers a wide range of stable isotope products.[7][8] | Specializes in API standards, metabolites, and impurities. |

| Chiron | 2,4-Dimethylaniline-d6 | 1071170-27-8 (free base) | Supplier of analytical reference materials.[9] | Distributed through partners like ESSLAB. |

Note: This list is not exhaustive and is intended as a guide for researchers. Availability and specifications should always be confirmed directly with the supplier for the current lot.

Chapter 4: Protocol for the Qualification of a New SIL-IS Lot

Upon receiving a new lot of 2,4-Dimethyl-D6-aniline HCl, it is essential to perform a qualification workflow before its use in routine sample analysis. This self-validating process ensures the integrity of your analytical data.

Step-by-Step Methodology:

-

Documentation and Receipt:

-

Log the new material, including supplier, lot number, date of receipt, and expiry date.

-

Immediately download and archive the Certificate of Analysis. Verify that the stated purity meets your laboratory's requirements.

-

Ensure the material is stored under the recommended conditions (e.g., -20°C, protected from light).

-

-

Stock Solution Preparation:

-

Allow the material to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a sufficient amount of the HCl salt.

-

Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Sonicate briefly to ensure complete dissolution.

-

-

Purity and Identity Confirmation (LC-MS/MS):

-

Infuse a diluted solution of the new IS stock directly into the mass spectrometer to confirm the parent mass (m/z) corresponds to the deuterated structure.

-

Inject the solution onto your chromatographic system. The peak should be sharp and symmetrical, with no significant co-eluting impurities observed in the mass chromatogram.

-

-

Analyte Crosstalk Assessment:

-

Prepare a "zero sample" (blank matrix spiked only with the IS at its final working concentration).

-

Acquire data using the mass transition for the unlabeled analyte.

-

The response in the analyte channel should be negligible, typically less than 0.1% of the IS response, and well below the LLOQ of the assay. Significant signal indicates unacceptable isotopic contamination.

-

-

Internal Standard Contribution Check:

-

Prepare a sample containing the unlabeled analyte at the Upper Limit of Quantification (ULOQ) but without any IS.

-

Acquire data using the mass transition for the internal standard.

-

The response should be negligible, confirming that the unlabeled analyte does not contribute signal to the IS channel.

-

This workflow is visualized in the following diagram:

Caption: Workflow for qualifying a new lot of SIL-IS.

Conclusion

2,4-Dimethyl-D6-aniline HCl is a specialized and powerful tool for researchers requiring high-fidelity quantitative data. Its efficacy, however, is directly tied to its quality. By understanding the scientific principles of its application, demanding rigorous quality standards from commercial suppliers, and implementing a thorough in-house qualification protocol, scientists can ensure this critical reagent serves as a steadfast foundation for accurate and reproducible results in drug development and other demanding analytical fields.[10][11]

References

- Current time in Toronto, CA. Google Search. Accessed March 7, 2026.

-

2,4-Dimethylaniline-d11 | CAS No. 1398065-83-2. ResolveMass Laboratories Inc. Available from: [Link]. Accessed March 7, 2026.

-

Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline. National Center for Biotechnology Information. Available from: [Link]. Accessed March 7, 2026.

-

2,4-Dimethyl aniline hydrochloride. NIST WebBook. Available from: [Link]. Accessed March 7, 2026.

-

2,4-Dimethyl aniline hydrochloride | CAS#:21436-96-4. Chemsrc. Available from: [Link]. Accessed March 7, 2026.

-

2,4-Dimethylaniline | C8H11N | CID 7250. PubChem. Available from: [Link]. Accessed March 7, 2026.

-

2,4-Dimethylaniline-d6. ESSLAB. Available from: [Link]. Accessed March 7, 2026.

-

2,4-Dimethyl-d6-aniline, CDN 0.1 g. Fisher Scientific. Available from: [Link]. Accessed March 7, 2026.

-

Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Available from: [Link]. Accessed March 7, 2026.

-

Toronto Research Chemicals. Chemindustry.com. Available from: [Link]. Accessed March 7, 2026.

-

Toronto Research Chemicals. Everon Life Sciences. Available from: [Link]. Accessed March 7, 2026.

-

Mechanistic studies and proposed mechanism a, Aniline in D2O and... ResearchGate. Available from: [Link]. Accessed March 7, 2026.

-

Applications of Deuterium in medicinal chemistry. Biojiva. Available from: [Link]. Accessed March 7, 2026.

-

Toronto Research Chemicals. CliniSciences. Available from: [Link]. Accessed March 7, 2026.

-

2,4-Dimethyl Aniline (2,4-Xylidine) | CAS 95-68-1 | Amitraz Intermediate. Royalchem. Available from: [Link]. Accessed March 7, 2026.

-

A structural study of 2,4-dimethylaniline derivatives. National Center for Biotechnology Information. Available from: [Link]. Accessed March 7, 2026.

-

ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Royal Society of Chemistry. Available from: [Link]. Accessed March 7, 2026.

-

A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Center for Biotechnology Information. Available from: [Link]. Accessed March 7, 2026.

-

2,4-dimethylquinoline. Organic Syntheses Procedure. Available from: [Link]. Accessed March 7, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. 2,4-Dimethyl-d6-aniline HCl | LGC Standards [lgcstandards.com]

- 4. Buy Online CAS Number 1219805-38-5 - TRC - 2,4-Dimethyl-d6-aniline HCl | LGC Standards [lgcstandards.com]

- 5. Toronto Research Chemicals -Chemindustry.com - The leading vertical market advertising source for the chemical world [chemindustry.com]

- 6. 2,4-Dimethyl-d6-aniline, CDN 0.1 g | Buy Online | CDN | Fisher Scientific [fishersci.pt]

- 7. clearsynth.com [clearsynth.com]

- 8. clearsynth.com [clearsynth.com]

- 9. esslabshop.com [esslabshop.com]

- 10. Comprehensive urinary metabolite profiles of workers exposed to aniline, 2,4-dimethylaniline, and 2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

Harnessing Deuterated Aniline Compounds: From Kinetic Isotope Effects to Next-Generation Therapeutics

As a Senior Application Scientist, I frequently encounter the assumption that isotopic labeling is merely an analytical convenience. In reality, the strategic substitution of hydrogen with deuterium in aromatic amines—specifically Aniline-d5 (CAS 4165-61-1)—fundamentally alters the physicochemical landscape of the molecule[1]. Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to cleave.

This in-depth guide explores the three primary applications of deuterated aniline compounds: mechanistic elucidation via Kinetic Isotope Effects (KIE), metabolic shunting in drug development, and regioselective isotopic labeling via advanced single-atom catalysis.

The most fundamental application of deuterated anilines lies in physical organic chemistry. By utilizing Aniline-d5 as a nucleophile, researchers can precisely map the geometry of a reaction's transition state (TS) by measuring the Kinetic Isotope Effect (

The Causality of KIE:

When a deuterated aniline attacks an electrophile, the steric and electronic environment of the TS dictates the reaction rate. If the reaction proceeds via a standard concerted SN2 mechanism (backside attack), the TS becomes sterically crowded. This crowding restricts the out-of-plane bending vibrations of the N-D bonds relative to the ground state, resulting in a secondary inverse KIE (

Conversely, if the reaction involves a strongly basic aniline attacking via a hydrogen-bonded, four-center transition state (frontside attack), the partial deprotonation of the amine in the TS leads to a primary normal KIE (

Table 1: Kinetic Isotope Effects of Deuterated Anilines in Substitution Reactions

| Nucleophile | Substrate | Mechanism Type | KIE ( | Mechanistic Interpretation |

| Weakly Basic Aniline-d5 | O-aryl methyl phosphonochloridothioates | Concerted SN2 (Backside) | 0.67 – 0.94 | Secondary Inverse KIE[2] |

| Strongly Basic Aniline-d5 | O-aryl methyl phosphonochloridothioates | 4-Center TS (Frontside) | 1.62 – 2.10 | Primary Normal KIE[2] |

| Aniline-d5 | Benzyl benzenesulphonates | Concerted SN2 | ~0.95 | Secondary Inverse KIE |

Protocol 1: Determination of KIE via Anilinolysis

This protocol is designed as a self-validating system to prevent protic contamination from skewing kinetic data.

-

Pre-Reaction Validation : Procure Aniline-d5 (

atom D). Confirm isotopic purity via -

Reaction Setup : Prepare a 0.1 M solution of the electrophilic substrate in anhydrous acetonitrile.

-

Kinetic Initiation : Introduce a 10-fold molar excess of Aniline-d5 to establish pseudo-first-order conditions. Maintain the reactor at

[2]. -

Data Acquisition : Monitor the disappearance of the substrate via HPLC at strict time intervals.

-

System Validation : Plot

vs. time. A strictly linear plot validates the pseudo-first-order assumption. Calculate -

KIE Calculation : Divide the rate constant of the non-deuterated reaction (

) by the deuterated reaction (

Fig 1. Mechanistic divergence of deuterated aniline nucleophiles based on TS kinetics.

Pharmaceutical Development: Metabolic Shunting & Tracing

In drug development, the aniline core is notoriously susceptible to rapid oxidation and N-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver.

The Causality of Metabolic Shunting: By replacing the vulnerable C-H bonds on the aromatic ring with C-D bonds, drug developers artificially raise the activation energy required for enzymatic cleavage. Because CYP450-mediated oxidation is often the rate-limiting step in drug clearance, this isotopic substitution slows down metabolism. This phenomenon, known as "metabolic shunting," extends the drug's half-life, reduces dosing frequency, and minimizes the accumulation of toxic reactive intermediates[4]. Furthermore, the +5 Da mass shift of Aniline-d5 makes it an unambiguous internal standard for mass spectrometry, free from endogenous interference[5].

Protocol 2: LC-MS/MS Metabolic Tracing using Aniline-d5

-

Standard Preparation : Spike a biological matrix (e.g., human liver microsomes) with a known concentration of the Aniline-d5 labeled drug candidate[5].

-

Incubation : Incubate the mixture with NADPH at

to initiate CYP450-mediated metabolism[4]. -

Quenching & Extraction : Terminate the reaction at predefined time points using ice-cold acetonitrile. Centrifuge to precipitate proteins.

-

LC-MS/MS Analysis : Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transitions specific to the +5 Da parent.

-

System Validation : Analyze a blank matrix spiked only with Aniline-d5. The complete absence of a signal at the unlabelled analyte's m/z validates isotopic purity and eliminates false positives from isobaric interference[1].

Fig 2. Metabolic shunting pathway demonstrating CYP450 inhibition via C-D bond stabilization.

Advanced Catalysis: Regioselective Isotopic Labeling

Synthesizing complex deuterated pharmaceuticals often requires late-stage functionalization. A groundbreaking application of fully deuterated aniline is its use as a synthon in tandem reductive amination to achieve highly specific regioselective labeling.

The Causality of Regioselective Exchange:

Typically, directing groups dictate where deuterium is incorporated. However, by reacting a fully deuterated aniline with an aldehyde over a phosphorus-modified iron single-atom catalyst (Fe-P-C) in a water (H

Protocol 3: Regioselective Meta-Deuteration via Tandem Catalysis

-

Catalyst Activation : Load 0.2 mol% of a phosphorus-modified iron single-atom catalyst (Fe-P-C) into a high-pressure autoclave[6].

-

Reaction Assembly : Combine fully deuterated aniline (0.25 mmol) and the target aldehyde (0.25 mmol) in a biphasic solvent system of toluene (1 mL) and H

O (405 -

Tandem Catalysis : Pressurize the reactor with 40 bar H

gas and heat to -

Product Isolation : Vent the reactor, extract the organic layer, and purify the resulting amine via silica gel chromatography.

-

System Validation : Analyze the purified product via

H NMR and HRMS. The presence of deuterium exclusively at the meta-position validates the tandem catalytic cycle[6].

Fig 3. Catalytic cycle for regioselective meta-deuteration via tandem reductive amination.

References

1. Kinetic Isotope Effects involving Deuteriated Aniline Nucleophiles - RSC Publishing. Link 2.[1] Aniline-d5 | CAS 4165-61-1 - ResolveMass Laboratories Inc. 1 3.[2] Concurrent primary and secondary deuterium kinetic isotope effects in anilinolysis - ResearchGate. 2 4.[3] Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism - JMEST. 3 5.[5] Aniline-2,3,4,5,6-d5 | CAS 4165-61-1 - ResolveMass Laboratories Inc. 5 6.[4] Electrochemical Deuterations and Fluorocyclizations of sp2-Carbon Atoms - mediaTUM. 4 7.[6] Tandem reductive amination and deuteration over a phosphorus-modified iron center - PMC. 6 8.[7] Tandem reductive amination and deuteration over a phosphorus-modified iron center - ResearchGate. 7

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. jmest.org [jmest.org]

- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Tandem reductive amination and deuteration over a phosphorus-modified iron center - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: 2,4-Dimethyl-D6-aniline HCl as a Tier-1 Internal Standard in Quantitative Mass Spectrometry

[1]

Executive Summary

In the quantification of veterinary drug residues (specifically Amitraz and Xylazine ) and environmental contaminants, 2,4-Dimethyl-D6-aniline Hydrochloride (2,4-DMA-D6[1] · HCl) serves as the "Gold Standard" internal standard (IS).[1] Its utility is defined by its ability to correct for severe matrix effects in complex substrates like honey, adipose tissue, and plasma.

This guide details the physicochemical rationale, validated experimental workflows, and mass spectrometric parameters required to deploy 2,4-DMA-D6 HCl effectively.

Part 1: Chemical Identity & Mechanistic Rationale

The Molecule[1][2]

-

Synonyms: 2,4-Xylidine-D6 HCl; 1-Amino-2,4-bis(trideuteriomethyl)benzene HCl.[1]

-

CAS (Unlabeled): 21436-96-4 (HCl salt), 95-68-1 (Free base).[1]

-

Molecular Formula:

-

Molecular Weight: ~163.6 Da (Salt), ~127.2 Da (Free Base).

Why "D6" on the Methyl Groups?

The "D6" designation typically refers to the deuteration of the two methyl groups (

-

Metabolic Stability: Unlike ring protons, which can sometimes undergo exchange in highly acidic media (used during hydrolysis steps), methyl-deuterons are chemically inert.

-

Mass Shift (+6 Da): This provides a mass difference of +6 Daltons from the target analyte (2,4-Dimethylaniline, MW 121).[1] This shift is sufficient to avoid "cross-talk" (isotopic overlap) in low-resolution triple quadrupole instruments, ensuring the IS signal does not interfere with the analyte channel.

The Role of the Hydrochloride Salt

The HCl counter-ion is critical for bench stability.[1] Free aniline bases are prone to oxidation (browning) and volatilization. The hydrochloride salt renders the molecule:

-

Water Soluble: Facilitating easy preparation of aqueous stock solutions.

-

Non-Volatile: Preventing loss of standard during weighing and storage.

-

Oxidation Resistant: Extending shelf-life significantly compared to the free base.[1]

Part 2: Applications in Drug Development & Food Safety[1]

The Amitraz "Total Residue" Method

Amitraz is an unstable formamidine acaricide used in apiculture (bees) and livestock.[1] It rapidly degrades into 2,4-Dimethylaniline (2,4-DMA) .[1] Regulatory bodies (FDA, EFSA) often require the quantification of "Total Amitraz" expressed as 2,4-DMA.

-

Challenge: Honey and wax are "dirty" matrices rich in sugars and lipids that suppress ionization in LC-MS/MS.[1]

-

Solution: 2,4-DMA-D6 co-elutes with the analyte, experiencing the exact same suppression.[1] When the ratio of Analyte/IS is calculated, the suppression factor cancels out mathematically.

Xylazine Analysis ("Tranq")

Xylazine, a veterinary sedative and emerging illicit adulterant, shares the 2,4-dimethylaniline pharmacophore. 2,4-DMA is a primary metabolite and pyrolysis product of Xylazine.[1] The D6-IS is essential for forensic toxicology panels to distinguish metabolic presence from external contamination.[1]

Part 3: Experimental Workflow & Protocols

The following workflow describes the "Total Residue" Hydrolysis Method , the industry standard for determining Amitraz/2,4-DMA in biological matrices.

Diagram: The "Total Residue" Workflow

This diagram illustrates the critical path from sample hydrolysis to LC-MS/MS quantification.[1]

Figure 1: Integrated workflow for Total Amitraz analysis. Note that the IS is added before hydrolysis to correct for conversion efficiency and extraction losses.

Detailed Protocol: Extraction from Honey/Tissue[1]

Reagents:

-

2,4-DMA-D6 HCl Stock Solution (100 µg/mL in Methanol).[1]

-

Hydrolysis Acid: 1.0 M HCl.

-

Neutralization Base: 5.0 M NaOH.

-

Extraction Solvent: n-Hexane or Isooctane.[1]

Step-by-Step Methodology:

-

Sample Weighing: Weigh 5.0 g of homogenized sample (honey or minced tissue) into a 50 mL PTFE centrifuge tube.

-

Internal Standard Addition: Add 50 µL of 2,4-DMA-D6 HCl working solution (e.g., 1 µg/mL). Vortex for 30 seconds. Crucial: Allow to equilibrate for 10 mins.

-

Acid Hydrolysis: Add 10 mL of 1.0 M HCl. Cap tightly and heat at 80°C for 45 minutes. (This converts all Amitraz/metabolites to 2,4-DMA).

-

Basification: Cool to room temperature. Adjust pH to >11 using 5.0 M NaOH. (This converts 2,4-DMA-HCl to the free base, which is soluble in organic solvents).[1]

-

Extraction: Add 10 mL n-Hexane. Shake vigorously for 10 minutes (mechanical shaker recommended).

-

Phase Separation: Centrifuge at 3000 x g for 5 minutes.

-

Reconstitution: Transfer the upper organic layer to a new tube. Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).

Part 4: Mass Spectrometry Method Development

To achieve high sensitivity and selectivity, Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QqQ) is required.

MRM Transition Parameters

The following transitions are recommended. Note the +6 Da shift for the IS.[1]

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type | Rationale |

| 2,4-DMA (Analyte) | 122.1 ( | 107.1 | 20-25 | Quantifier | Loss of Methyl ( |

| 122.1 | 105.1 | 25-30 | Qualifier | Loss of Ammonia ( | |

| 2,4-DMA-D6 (IS) | 128.1 ( | 110.1 | 20-25 | Quantifier | Loss of Methyl-D3 ( |

| 128.1 | 111.1 | 25-30 | Qualifier | Loss of Ammonia ( |

Note: The loss of a deuterated methyl group (

Matrix Effect Correction Logic

The diagram below explains why the D6-IS is superior to external calibration or structural analogs.

Figure 2: Mechanism of Ionization Suppression Correction. Because the IS co-elutes perfectly with the analyte, both signals are suppressed equally, maintaining a constant ratio.[1]

Part 5: Validation & Troubleshooting

Linearity & Range

-

Target Range: 1.0 ng/mL to 100 ng/mL (ppb).

-

Weighting:

or -

Acceptance:

.

Common Pitfalls

-

Deuterium Exchange: Do not use ring-deuterated anilines if using strong acid hydrolysis at high temperatures.[1] Stick to methyl-deuterated (D6) variants as specified here.

-

Cross-Talk: Inject a high concentration of the D6-IS (only) and monitor the Analyte channel (122 -> 107). If a peak appears, your IS contains unlabeled impurities (D0). Ensure IS purity is >98% isotopic enrichment.

-

Retention Time Shift: Deuterated compounds may elute slightly earlier than non-deuterated analogs on high-resolution C18 columns (the "Deuterium Isotope Effect").[1] Ensure the integration window covers both.

References

-

FDA Pesticide Analytical Manual (PAM) Vol. II. (2004). Residue Analytical Methods for Amitraz and its Metabolites. U.S. Environmental Protection Agency.[3]

-

Journal of Separation Science. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS.[1][4][5][6]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note.

-

WuXi AppTec DMPK. (2025).[7] Internal Standards in LC-MS Bioanalysis: Which, When, and How.

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.

Sources

- 1. 649. Amitraz (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 2. 2,4-Dimethyl-d6-aniline HCl | LGC Standards [lgcstandards.com]

- 3. Federal Register :: Amitraz; Pesticide Tolerances [federalregister.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Precision Chemistry: A Technical Guide to Deuterium Labeling in Drug Discovery

Executive Summary

In modern drug discovery, the "Deuterium Switch"—the strategic replacement of protium (

This guide addresses the physicochemical basis, strategic implementation, and synthetic methodologies of deuterium labeling. Unlike bioisosteres that alter steric or electronic properties (e.g., fluorine), deuterium offers a unique value proposition: it significantly alters bond dissociation kinetics without perturbing the steric or electronic character of the molecule. This allows researchers to maintain target potency and selectivity while specifically tuning metabolic stability.

The Physicochemical Basis: Zero-Point Energy

The utility of deuterium stems from the Kinetic Isotope Effect (KIE) , which is rooted in the difference in mass between hydrogen and deuterium.[1][2]

Vibrational Frequency and Bond Strength

While carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds share the same electronic potential energy surface, their vibrational frequencies differ due to deuterium’s doubled mass.

-

Hooke’s Law Approximation: The vibrational frequency (

) is inversely proportional to the square root of the reduced mass ( -

Zero-Point Energy (ZPE): The C-D bond has a lower vibrational frequency, resulting in a lower ZPE compared to a C-H bond.[1][2][3][4]

-

Activation Energy (

): Since the transition state energy is often similar for both isotopologues, the lower ground-state ZPE of the C-D bond means significantly more energy is required to reach the transition state for bond cleavage.

Data Summary: C-H vs. C-D Bond Properties

| Property | C-H Bond | C-D Bond | Difference / Impact |

| Atomic Mass | 1.008 amu | 2.014 amu | ~2x mass increase |

| Bond Length | ~1.09 Å | ~1.09 Å | Negligible steric change |

| Bond Dissociation Energy (BDE) | ~338 kJ/mol | ~341.4 kJ/mol | +1.2 - 1.5 kcal/mol (Stronger) |

| Vibrational Frequency | ~2900 cm⁻¹ | ~2100 cm⁻¹ | Lower ZPE for C-D |

Visualization: The Energetic Advantage

The following diagram illustrates the ZPE difference that underpins the increased metabolic stability of deuterated drugs.

Figure 1: Reaction coordinate diagram showing the lower Zero-Point Energy (ZPE) of the C-D bond, resulting in a higher activation energy (

The Kinetic Isotope Effect (KIE)

The KIE is quantified as the ratio of rate constants:

-

Primary KIE (

): Occurs when the C-H/C-D bond is broken in the rate-determining step (RDS) of the metabolic reaction (e.g., CYP450-mediated hydroxylation). This is the target for stabilizing drugs. -

Secondary KIE (

): Occurs when the isotopic substitution is adjacent to the reaction center but the bond itself is not broken. These effects are generally too weak to drive significant PK improvements.

Strategic Implication: Deuteration is only effective if the metabolic clearance is driven by a reaction with a significant primary KIE (e.g., oxidative dealkylation or hydroxylation).

Strategic Implementation: The "Metabolic Switch"

Deuteration is not a "sprinkle everywhere" strategy. It requires precise identification of "metabolic soft spots."

Risk Assessment: Metabolic Switching

A critical risk in deuterium labeling is Metabolic Switching . If the primary metabolic pathway (e.g., CYP2D6 oxidation of a methyl group) is blocked by deuteration, the liver may shunt the molecule to a secondary, previously minor pathway.

-

Positive Outcome: The secondary pathway is slow/non-toxic

Half-life increases. -

Negative Outcome: The secondary pathway produces a toxic metabolite (e.g., reactive quinone formation)

Safety profile degrades.

Decision Logic for Deuterium Incorporation

Use this workflow to determine if a candidate is suitable for deuteration.

Figure 2: Decision logic for evaluating deuterium incorporation. Note the critical checkpoint for metabolic switching.

Case Study: Deutetrabenazine (Austedo)

Deutetrabenazine (approved FDA 2017) represents the gold standard for this technology.

-

Parent Drug: Tetrabenazine (Xenazine), a VMAT2 inhibitor for Huntington’s chorea.

-

Liability: Rapid metabolism by CYP2D6 at the two methoxy groups led to fluctuating plasma levels, requiring frequent dosing and causing adverse events (depression, sedation) due to high

. -

Solution: Replacement of 6 hydrogens with deuterium on the methoxy groups (

). -

Outcome:

-

Slower clearance (Primary KIE on O-demethylation).

-

Half-life extended, allowing BID dosing (vs. TID).

-

Lower

reduced side effects while maintaining efficacy (AUC).

-

Synthetic Methodologies & Protocol

There are two primary approaches to synthesis: De Novo Synthesis (using deuterated building blocks like

Protocol: Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

For complex drug molecules, LSF via C-H activation is superior to de novo synthesis as it avoids rebuilding the entire scaffold. Below is a standard protocol for ortho-directed hydrogen isotope exchange, a widely used technique in discovery chemistry.

Objective: Selective deuterium incorporation at positions ortho to a directing group (e.g., ketone, amide, pyridine).

Materials

-

Substrate: 0.1 mmol drug-like scaffold.

-

Catalyst:

(Crabtree’s catalyst derivative) or Kerr’s Catalyst. -

Deuterium Source: Deuterium Gas (

) balloon or -

Solvent: Dichloromethane (DCM) or TFE (2,2,2-Trifluoroethanol).

Step-by-Step Workflow

-

Preparation (Glovebox/Schlenk Line):

-

In a flame-dried Schlenk tube, charge the substrate (1.0 equiv) and the Iridium catalyst (2–5 mol%).

-

Dissolve in degassed DCM (0.1 M concentration).

-

-

Activation:

-

Freeze-pump-thaw the solution to remove

(catalyst poison). -

Backfill the vessel with

gas (1 atm) via a balloon.

-

-

Reaction:

-

Stir vigorously at Room Temperature (RT) for 4–16 hours.

-

Note: Sterically hindered substrates may require mild heating (40°C).

-

-

Quench & Purification:

-

Vent

gas (fume hood). -

Concentrate solvent in vacuo.

-

Pass through a short plug of silica/Celite to remove the metal catalyst.

-

-

Validation (Critical):

-

1H NMR: Integrate signals. Success is defined by the disappearance of the specific proton signal (e.g., >95% D incorporation).

-

HRMS: Observe the mass shift (

).

-

Figure 3: Workflow for Iridium-catalyzed Late-Stage Functionalization (LSF).

References

-

FDA Center for Drug Evaluation and Research. (2017). Clinical Pharmacology and Biopharmaceutics Review: Deutetrabenazine (AUSTEDO). U.S. Food and Drug Administration.[5][6][7] [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. [Link]

-

Loh, Y. Y., et al. (2016). Photoredox-Catalyzed Deuteration of C–H Bonds. Science, 355(6327). [Link]

-

Sanderson, A. (2011). Metabolic Switching of Drug Candidates.[1][6] Chemical Research in Toxicology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Deutetrabenazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Quantitation of Amitraz Metabolites via GC-MS Using 2,4-Dimethyl-D6-aniline HCl

Abstract

This application note details a robust protocol for the quantification of 2,4-Dimethylaniline (2,4-DMA) —the primary toxic metabolite of the acaricide Amitraz—in complex matrices (honey, fruit, and soil). The method utilizes 2,4-Dimethyl-D6-aniline HCl as an Internal Standard (IS) to correct for matrix-induced signal suppression and extraction variability.[1] Unlike conventional external calibration, this Isotope Dilution Mass Spectrometry (IDMS) workflow ensures compliance with stringent regulatory Maximum Residue Limits (MRLs), typically <200 µg/kg in food products.[1]

Introduction & Regulatory Context[1][2][3][4]

Amitraz is widely used in apiculture to control Varroa mites and in agriculture for pear/citrus protection.[1] However, Amitraz is thermally and hydrolytically unstable, rapidly degrading into 2,4-dimethylaniline (2,4-DMA) , a suspected carcinogen (Group 2B, IARC).

Regulatory bodies (EFSA, EPA) define the residue definition of Amitraz as the "sum of Amitraz and all metabolites containing the 2,4-dimethylaniline moiety."[1] Therefore, the most accurate analytical strategy involves the total hydrolysis of the sample to convert all Amitraz residues into 2,4-DMA, followed by quantification against a deuterated analog.

Why 2,4-Dimethyl-D6-aniline HCl?

-

HCl Salt Stability: The hydrochloride salt form is significantly more resistant to oxidation and light degradation during storage than the free base.[1]

-

Isotope Dilution: The D6-labeled isotopologue mimics the chemical behavior of the target analyte through extraction, derivatization, and ionization, providing a self-correcting quantitation mechanism.

Chemical & Physical Properties[1][5]

| Property | Analyte (Target) | Internal Standard (IS) |

| Compound | 2,4-Dimethylaniline | 2,4-Dimethyl-D6-aniline HCl |

| CAS No. | 95-68-1 | Varies by manufacturer |

| Formula | ||

| MW (Free Base) | 121.18 g/mol | 127.22 g/mol (+6 Da shift) |

| Physical State | Liquid (Free Base) | Solid (Crystalline Salt) |

| pKa | ~4.9 | ~4.9 |

| Target Ion (EI) |

Critical Note: The Internal Standard is supplied as a salt (HCl) .[1] It must be converted to its free base form in situ during the alkaline extraction step to become volatile and amenable to GC analysis.[1]

Experimental Protocol

Reagents & Standards Preparation[1][7][8][9]

-

Stock IS Solution (1000 µg/mL): Weigh 13.0 mg of 2,4-Dimethyl-D6-aniline HCl (equivalent to ~10.0 mg free base, accounting for HCl MW=36.[1]46) into a 10 mL volumetric flask. Dissolve in methanol.

-

Working IS Solution (10 µg/mL): Dilute Stock IS 1:100 in methanol.

-

Derivatizing Agent: Heptafluorobutyric anhydride (HFBA).[1][2] Note: While direct injection is possible, HFBA derivatization is recommended for trace analysis (<10 ppb) to prevent peak tailing.

Sample Preparation Workflow (Total Hydrolysis Method)

This protocol ensures all Amitraz precursors are converted to 2,4-DMA.[1]

Step 1: Hydrolysis

-

Weigh 5.0 g of homogenized sample (e.g., honey) into a 50 mL PTFE centrifuge tube.

-

Add 50 µL of Working IS Solution (500 ng absolute).

-

Add 10 mL of 1.0 M HCl.

-

Incubate at 80°C for 45 minutes. (Acidic hydrolysis cleaves the formamidine linkage).[1]

Step 2: Neutralization & Extraction [1]

-

Cool sample to room temperature.

-

Adjust pH to >11 by adding 5 mL of 5.0 M NaOH.[1] Crucial: This converts both the analyte and the D6-HCl IS into their volatile free-base forms.[1]

-

Add 10 mL of n-Hexane .

-

Shake vigorously (vortex/mechanical shaker) for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes. Transfer the upper organic layer to a new vial.

Step 3: Derivatization (HFBA)

-

Evaporate 5 mL of the hexane extract to ~0.5 mL under nitrogen stream.

-

Add 50 µL of HFBA and seal the vial immediately.

-

Incubate at 50°C for 30 minutes.

-

Evaporate to dryness and reconstitute in 200 µL Iso-octane.

-

Transfer to GC vial with insert.

GC-MS Acquisition Parameters[1][6]

-

Instrument: Agilent 7890B/5977B (or equivalent).

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

MS Detection (SIM Mode): We monitor the derivatized species (2,4-DMA-HFB).

-

Target (Native): Quant Ion: 317 (

); Qual Ions: 169 ( -

Internal Standard (D6): Quant Ion: 323 (

); Qual Ion: 175 (

Visualizing the Workflow

The following diagram illustrates the critical chemical transformations and the role of the D6-HCl salt.

Caption: Workflow demonstrating the conversion of the non-volatile HCl salt IS into the extractable free base, ensuring co-extraction with the analyte.

Method Validation & Quality Control

To ensure authoritative results (E-E-A-T), the following criteria must be met:

-

Linearity: Calibrate using the Response Ratio (

) vs. Concentration Ratio. -

Isotope Scrambling Check: Inject the D6 standard alone. If significant signal appears at

317 (Native mass), the hydrolysis conditions may be too harsh (H/D exchange).[1] Reduce hydrolysis temp to 60°C if observed. -

Recovery: Spiked samples should yield 80–120% recovery.[1] The D6 IS corrects for losses, so absolute recovery can be lower (e.g., 60%) provided the ratio remains constant.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low IS Response | Incomplete neutralization | Ensure pH > 11 before hexane extraction. The HCl salt will not extract into hexane.[1] |

| Peak Tailing | Active sites in liner | Replace liner; verify HFBA derivatization completeness. |

| Mass Shift Errors | Wrong IS isomer | Verify if "Dimethyl-D6" refers to ring-D6 or methyl-D6. Adjust SIM ions if necessary. |

References

-

European Food Safety Authority (EFSA). (2020).[1] Review of the existing maximum residue levels for amitraz according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.[1] Link[1]

-

U.S. Environmental Protection Agency (EPA). (2007).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][4] SW-846.[1] Link[1]

-

Kubiak, A., & Biesaga, M. (2020).[1] Solid phase-extraction procedure for the determination of amitraz degradation products in honey. Food Additives & Contaminants: Part A. Link[1][5]

-

Xu, J. Z., et al. (2009).[1][6] Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS.[1][3][6][7] Journal of Separation Science.[1] Link

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. Solid phase-extraction procedure for the determination of amitraz degradation products in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

Application Note: High-Sensitivity Quantitation of 2,4-Dimethylaniline in Pharmaceutical Matrices using Stable Isotope Dilution (SIDA)

Executive Summary

This application note details a robust protocol for the quantitation of 2,4-Dimethylaniline (2,4-DMA), a potentially genotoxic impurity (GTI) and degradation product of amitraz and lidocaine-related compounds. By utilizing 2,4-Dimethyl-D6-aniline HCl as a stable isotope-labeled internal standard (SIL-IS), this method corrects for matrix suppression, extraction variability, and instrument drift. The protocol achieves limits of quantitation (LOQ) suitable for compliance with ICH M7 regulatory thresholds (< 1.5 µ g/day intake).

Regulatory & Scientific Context

The Target: 2,4-Dimethylaniline

2,4-DMA is an aromatic amine classified under ICH M7 as a mutagenic impurity (Class 2/Class 1 depending on specific carcinogenicity data). It is lipophilic (LogP ~1.68) and basic.

-

Risk: Carcinogenicity via metabolic activation (N-hydroxylation).

-

Challenge: Trace-level detection is often hindered by pharmaceutical matrix interference.

The Solution: Stable Isotope Dilution Assay (SIDA)

Using the D6-analog (deuterated on the two methyl groups) provides the highest level of analytical rigor.

-

Chemical Equivalence: The D6 analog co-elutes (or elutes with a negligible shift) with the target, experiencing the exact same ionization environment.

-

Salt Form Handling: The internal standard is supplied as the Hydrochloride (HCl) salt. This enhances stability and water solubility during stock preparation but requires specific pH handling during extraction (see Section 5).

Materials & Instrumentation

Reagents

-

Analyte: 2,4-Dimethylaniline (Free base or HCl salt).

-

Internal Standard: 2,4-Dimethyl-D6-aniline HCl (MW ~163.6 for HCl salt; Free base equivalent MW ~127.2).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (10 mM), Formic Acid (FA).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Instrumentation

-

LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or equivalent).

-

Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

-

Column: Phenyl-Hexyl or Biphenyl phases are recommended over C18 for superior selectivity of aromatic amines.

Method Development Guide

Mass Spectrometry Parameters (ESI+)

Aromatic amines ionize efficiently in positive electrospray ionization (ESI+). The D6-label is typically located on the methyl groups (

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| 2,4-Dimethylaniline | 122.1 | 107.1 | 25 | Quantifier |

| 122.1 | 105.1 | 35 | Qualifier | |

| 2,4-Dimethyl-D6-aniline | 128.2 | 110.2 | 25 | IS Quantifier |

Note: The mass shift of +6 Da prevents "cross-talk" between the analyte and IS channels.

Chromatographic Conditions

-

Column: Kinetex Biphenyl or equivalent (100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid).

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Load |

| 1.0 | 5 | Hold |

| 6.0 | 95 | Elute |

| 7.5 | 95 | Wash |

| 7.6 | 5 | Re-equilibrate |

| 10.0 | 5 | End |

Experimental Protocol

Stock Solution Preparation (Critical Step)

The IS is an HCl salt . You must account for the counter-ion mass and solubility.

-

Weighing: Weigh 1.0 mg of 2,4-Dimethyl-D6-aniline HCl.

-

Dissolution: Dissolve in 50:50 Methanol:Water . Do not use pure organic solvent initially, as the salt is more soluble in water/methanol mixtures.

-

Concentration Calculation:

-

Storage: Store at -20°C in amber glass (light sensitive).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Since the analyte is basic (pKa ~4.8 - 5.0), pH control is vital for extraction efficiency.

-

Sample: Weigh 100 mg of pharmaceutical API/drug product. Dissolve in 2 mL of 0.1 M HCl (ensures complete dissolution of amine).

-

IS Addition: Spike 20 µL of Internal Standard Working Solution (e.g., 1 µg/mL).

-

Basification (CRITICAL): Add 2 mL of 0.5 M NaOH or Ammonium Hydroxide .

-

Why? You must convert the 2,4-DMA and the D6-IS (HCl salt) into their free base forms to make them extractable into the organic layer.

-

-

Extraction: Add 4 mL of MTBE (Methyl tert-butyl ether). Vortex for 5 minutes.

-

Separation: Centrifuge at 4000 rpm for 5 minutes.

-

Evaporation: Transfer the top organic layer to a fresh tube. Evaporate to dryness under Nitrogen at 35°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (90:10). Vortex and transfer to LC vial.

Visualization of Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from salt handling to quantitation.

Caption: Step-by-step SIDA workflow emphasizing the critical basification step required to extract the HCl salt internal standard.

Troubleshooting Decision Tree

Logic for optimizing recovery and peak shape.

Caption: Decision logic for troubleshooting common extraction and chromatography issues with aromatic amines.

Validation & Quality Control

To ensure the method meets ICH Q2(R1) and M7 standards:

-

Linearity: Establish a calibration curve from 1.0 ng/mL to 1000 ng/mL. The D6-IS concentration should be constant (e.g., 50 ng/mL).

-

Accuracy: Recovery should be 80-120%. The IS corrects for loss; if absolute recovery is <50%, re-optimize the LLE step.

-

Deuterium Isotope Effect: Note that deuterated isotopologs may elute slightly earlier than the non-deuterated analyte on RPLC columns. Ensure the integration window covers both.

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3]

-

US FDA. M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Guidance for Industry.

-

Sigma-Aldrich (Merck). 2,4-Dimethylaniline Analytical Standard & Safety Data.

-

LGC Standards. 2,4-Dimethyl-d6-aniline HCl Reference Material Data.

-

Xu, J. Z., et al. (2009).[1] Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS.[1][4][5] Journal of Separation Science.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dimethylaniline | SIELC Technologies [sielc.com]

- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Effective Use of 2,4-Dimethyl-D6-aniline HCl as an Internal Standard

Abstract

This comprehensive guide provides detailed methodologies and scientific rationale for the use of 2,4-Dimethyl-D6-aniline hydrochloride (HCl) as a deuterated internal standard in quantitative mass spectrometry. Designed for researchers, scientists, and drug development professionals, these application notes offer a foundational understanding and practical, step-by-step protocols for sample preparation across various biological and environmental matrices. The focus is on ensuring analytical accuracy and precision by leveraging the principles of isotope dilution mass spectrometry to correct for matrix effects and procedural variability.

Introduction: The Imperative for Precision in Quantitative Analysis

In the landscape of quantitative analysis, particularly within bioanalysis and regulated drug development, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a benchmark for its sensitivity and selectivity, yet its reliability is fundamentally dependent on the effective management of analytical variability.[1][2] Deuterated internal standards are widely regarded as the gold standard for robust quantification, offering a level of analytical certainty essential for modern research.[3][4]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H).[1][5] This mass shift allows the mass spectrometer to distinguish between the analyte and the standard, while their virtually identical physicochemical properties ensure they behave alike throughout the entire analytical workflow—from extraction to detection.[1][5]

This document provides in-depth protocols for spiking 2,4-Dimethyl-D6-aniline HCl, a critical internal standard for the quantification of 2,4-Dimethylaniline, a compound of interest in various industrial and environmental contexts, and a known metabolite of certain pesticides.[6][7] The following sections detail its properties, solution preparation, and matrix-specific sample preparation techniques designed to yield high-quality, reproducible data.

Physicochemical Profile: 2,4-Dimethyl-D6-aniline HCl

Understanding the properties of the internal standard is critical for designing effective sample preparation strategies. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a key consideration for the preparation of stock solutions.

| Property | Value / Description | Significance for Sample Preparation |

| Chemical Formula | C₈H₆D₆ClN | The presence of six deuterium atoms provides a significant mass shift from the native analyte, preventing isotopic crosstalk.[8] |

| Molecular Weight | 163.69 g/mol (D6 HCl form) | Essential for accurate preparation of stock solutions by weight. |

| Appearance | Typically a solid (crystalline powder). | Stable form for long-term storage and accurate weighing. |

| Solubility | Soluble in polar organic solvents like methanol and ethanol; the HCl salt form increases water solubility compared to the free base.[9][10][11] | Dictates the choice of solvent for stock solutions (methanol is common). Its basic nature means pH will control its solubility and extraction characteristics in aqueous solutions. |

| Stability | Deuterium labels on an aromatic ring are generally stable. However, extreme pH or temperature conditions should be avoided to prevent potential hydrogen-deuterium (H/D) exchange.[12][13][14] | Protocols should use moderate conditions. Stability in matrix and working solutions should be verified during method validation. |

The Principle of Isotope Dilution: A Self-Validating System

The efficacy of a deuterated standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1] By introducing a precise, known amount of the deuterated standard into a sample at the very beginning of the preparation process, it acts as a perfect proxy for the target analyte.[1][3] Any loss of the analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by an equivalent proportional loss of the deuterated standard.[1][15] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[12]

Key Advantages:

-

Correction for Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte signal. The deuterated standard experiences the same effect, allowing for effective normalization.[1][16][17]

-